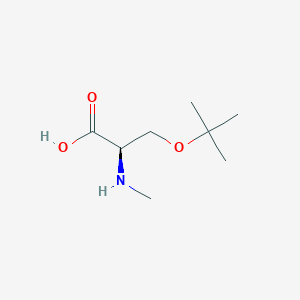

H-D-MeSer(tBu)-OH

Descripción general

Descripción

H-D-MeSer(tBu)-OH: is a synthetic amino acid derivative. It is a modified form of serine, where the hydroxyl group is replaced with a tert-butyl group, and the amino group is protected by a tert-butoxycarbonyl group. This compound is often used in peptide synthesis due to its stability and ability to introduce steric hindrance, which can influence the folding and function of the resulting peptides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-D-MeSer(tBu)-OH typically involves the following steps:

Protection of the amino group: The amino group of serine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Introduction of the tert-butyl group: The hydroxyl group of serine is replaced with a tert-butyl group through a substitution reaction. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydride.

Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.

Análisis De Reacciones Químicas

Types of Reactions: H-D-MeSer(tBu)-OH can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form a tert-butyl alcohol derivative.

Reduction: The compound can be reduced to remove the tert-butyl group, reverting to the original serine structure.

Substitution: The tert-butyl group can be substituted with other functional groups, depending on the desired modification.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and bases.

Major Products:

Oxidation: Tert-butyl alcohol derivative.

Reduction: Serine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

H-D-MeSer(tBu)-OH has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those requiring steric hindrance to achieve specific folding patterns.

Drug Development: The compound is used in the design of peptide-based drugs, where the tert-butyl group can enhance stability and bioavailability.

Biological Studies: It is employed in studies investigating protein-protein interactions and enzyme-substrate specificity.

Industrial Applications: this compound is used in the production of specialty chemicals and materials that require precise structural modifications.

Mecanismo De Acción

The mechanism of action of H-D-MeSer(tBu)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The tert-butyl group introduces steric hindrance, which can affect the folding and stability of the peptide. This can lead to changes in the peptide’s biological activity, including its interaction with molecular targets such as enzymes and receptors.

Comparación Con Compuestos Similares

H-D-Ser-OH: The unmodified form of serine.

H-D-MeSer-OH: A methylated derivative of serine without the tert-butyl group.

H-D-MeSer(Bzl)-OH: A benzylated derivative of serine.

Comparison:

H-D-MeSer(tBu)-OH vs. H-D-Ser-OH: The tert-butyl group in this compound provides greater steric hindrance compared to the hydroxyl group in H-D-Ser-OH, leading to different folding patterns and stability in peptides.

This compound vs. H-D-MeSer-OH: The tert-butyl group in this compound offers more steric hindrance than the methyl group in H-D-MeSer-OH, resulting in greater stability and different biological activity.

This compound vs. H-D-MeSer(Bzl)-OH: The tert-butyl group in this compound is bulkier than the benzyl group in H-D-MeSer(Bzl)-OH, leading to different effects on peptide folding and function.

This compound is unique due to its combination of steric hindrance and stability, making it a valuable tool in peptide synthesis and drug development.

Actividad Biológica

H-D-MeSer(tBu)-OH, also known as Fmoc-MeSer(tBu)-OH, is a non-proteinogenic amino acid that has garnered attention for its potential biological activities. This compound is primarily utilized in peptide synthesis and has been explored for its effects on various biological systems. This article reviews the synthesis, biological evaluations, and potential applications of this compound, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. The compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acid is coupled to a resin-bound peptide chain. The process includes:

- Resin Preparation : The resin is swelled and treated with Fmoc-protected amino acids.

- Coupling Reaction : The amino acids are activated using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and OxymaPure.

- Deprotection : Fmoc groups are removed using 20% piperidine in DMF (dimethylformamide).

- Cleavage : The final product is cleaved from the resin using a cleavage cocktail.

The purity and identity of the synthesized compound are confirmed through analytical techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry.

Biological Activity

This compound has been evaluated for its biological activity against various cell lines and microbial pathogens. Key findings include:

- Anticancer Activity : In studies involving human cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HepG2 (liver cancer), this compound exhibited significant cytotoxic effects. The IC50 values were determined, indicating the concentration required to inhibit cell growth by 50%.

- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. These findings suggest potential applications in developing antimicrobial agents.

Table 1: Summary of Biological Activity Data

| Cell Line / Pathogen | IC50 Value (µM) | Activity Type |

|---|---|---|

| HCT116 | 15 | Anticancer |

| MCF7 | 20 | Anticancer |

| HepG2 | 25 | Anticancer |

| Pseudomonas aeruginosa | 30 | Antimicrobial |

| Klebsiella pneumoniae | 35 | Antimicrobial |

| Staphylococcus aureus | 40 | Antimicrobial |

Case Studies

Recent case studies have highlighted the application of this compound in various research contexts:

- Peptide Therapeutics : A study evaluated the incorporation of this compound into peptide sequences designed to enhance stability and bioactivity. The modified peptides demonstrated improved binding affinity to target receptors compared to their unmodified counterparts.

- Drug Development : Research focused on developing novel antimicrobial peptides incorporating this compound showed promising results in inhibiting bacterial growth while maintaining low toxicity to human cells.

- Cancer Research : A collaborative study involving multiple institutions investigated the effects of peptides containing this compound on tumor growth in animal models, revealing significant reductions in tumor size and proliferation rates.

Propiedades

IUPAC Name |

(2R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTSMSCPUUWYDX-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.